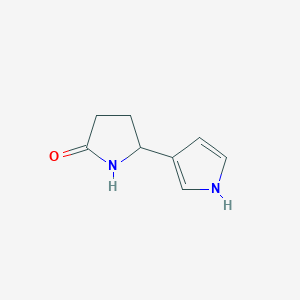

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5-(1H-pyrrol-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H10N2O/c11-8-2-1-7(10-8)6-3-4-9-5-6/h3-5,7,9H,1-2H2,(H,10,11) |

InChI Key |

VIQJRGYSFLHKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=CNC=C2 |

Origin of Product |

United States |

Preparation Methods

Selective Synthesis via Ring Contraction

One classical approach involves ring contraction strategies starting from larger nitrogen-containing cyclic precursors. This method typically requires controlled reaction conditions to selectively form the pyrrolidin-2-one ring fused with the pyrrole unit. Industrial adaptations optimize catalytic processes and continuous flow techniques to enhance scalability and purity.

Synthesis from Sulfur Ylides and Carbonyl Compounds

A notable recent method employs sulfur ylides reacting with ketonic carbonyl groups to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which are structurally related to the target compound. This one-pot, transition-metal-free protocol involves intramolecular cyclization followed by a 1,3-hydroxy rearrangement, yielding the desired heterocyclic system with excellent efficiency under mild conditions. The reaction is supported by spectroscopic evidence (X-ray crystallography, 2D NMR).

One-Pot Catalytic Reduction Approach (Related Pyrrole Derivatives)

Although focused on 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, this method exemplifies efficient one-pot synthesis involving metal catalysts (e.g., palladium carbon, Raney nickel) and controlled hydrogenation steps. The process includes vacuumizing, nitrogen purging, and temperature-controlled reduction reactions, followed by filtration and crystallization to achieve high purity and yield (>85% yield, >99% purity). This approach highlights industrial feasibility for related pyrrole derivatives and may inspire analogous methods for 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one.

Enzymatic and Asymmetric Synthesis Routes

For chiral variants and enantiopure compounds, enzymatic transesterification or esterification starting from racemic 5-hydroxy- or 5-alkoxy-pyrrolinones is explored. These methods aim to introduce substituents at the C5 position with high stereoselectivity. Although more complex, these routes provide access to functionalized pyrrolidin-2-one derivatives with potential pharmaceutical applications.

The sulfur ylide-based method provides a straightforward, transition-metal-free synthesis pathway, advantageous for environmentally benign processes and operational simplicity. The reaction proceeds via intramolecular cyclization and rearrangement, yielding 5-hydroxy derivatives that can be further transformed into the target compound.

Industrially, catalytic hydrogenation methods using palladium and Raney nickel catalysts under controlled atmospheres demonstrate high yields and purity, suitable for scale-up. These methods reduce environmental waste and improve cost-effectiveness.

Enzymatic and asymmetric syntheses, while less straightforward, offer routes to enantiopure compounds with potential for pharmaceutical applications, leveraging biocatalysis for stereoselectivity.

Ring contraction strategies remain foundational, especially when starting from larger nitrogen heterocycles, but may require more complex setups and optimization for industrial production.

The preparation of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one encompasses diverse synthetic methodologies ranging from classical ring contraction to modern catalytic and biocatalytic approaches. Each method offers distinct advantages in terms of yield, purity, environmental impact, and scalability. The sulfur ylide cyclization method and catalytic hydrogenation routes stand out for their efficiency and industrial applicability, while enzymatic methods provide valuable access to chiral derivatives.

Continued research integrating these methods with process intensification and green chemistry principles is expected to further optimize the synthesis of this valuable heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one derivatives as anticancer agents. For instance, compounds derived from pyrrole structures have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. One study demonstrated that specific derivatives exhibited potent inhibition of cancer cell growth, particularly in medulloblastoma and other malignancies, by targeting the Hedgehog signaling pathway .

Antibacterial Properties

Research indicates that pyrrolidine derivatives can enhance antibacterial activity. A study focusing on the synthesis of 5-substituted pyrrolidinylthio carbapenems revealed that modifications at the C-5 position significantly improved their antibacterial efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa . This suggests that 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one could be a valuable scaffold for developing new antibiotics.

Neuroprotective Effects

There is emerging evidence that pyrrole compounds may also exhibit neuroprotective properties. Certain derivatives were shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases .

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one can be achieved through various innovative synthetic methods, including metal-catalyzed reactions and cyclization techniques. These methods facilitate the construction of complex heterocycles, which are crucial for developing biologically active compounds .

Reactivity Studies

Studies have explored the reactivity of this compound in forming novel heterocycles. For instance, reactions involving 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one have led to the development of new spirocyclic compounds with potential pharmacological applications .

Material Science Applications

Polymer Chemistry

The unique chemical structure of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Antioxidant Properties

Recent investigations have shown that certain derivatives of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one possess significant antioxidant activity. These compounds can scavenge free radicals effectively, making them candidates for use in food preservation and cosmetic formulations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A series of 3-aroyl-1-arylpyrrole derivatives were synthesized to evaluate their anticancer properties. The most promising compound demonstrated a significant reduction in tumor cell viability at nanomolar concentrations, showcasing its potential as a lead compound for further development.

Case Study 2: Antibacterial Efficacy

Investigations into the antibacterial properties of pyrrole derivatives revealed that modifications at specific positions greatly enhanced their activity against resistant bacterial strains. This case emphasizes the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various physiological processes . For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one with key analogs:

Electronic and Reactivity Profiles

- 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one: The pyrrole substituent enhances electron delocalization, increasing resonance stabilization compared to unsubstituted pyrrolidinones. This may influence tautomerism or binding affinity in biological systems .

- 2-Pyrrolidinone: Lacks substituents, making it a polar aprotic solvent with high boiling point (406.20 K).

- 5-Methyl-2-pyrrolidone: The methyl group reduces polarity and increases hydrophobicity, favoring solubility in non-polar matrices. Used in industrial coatings .

- 1-(2-Chloroethyl)pyrrolidin-2-one : The chloroethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions for further derivatization .

Computational Insights

Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), are critical for analyzing electronic properties of pyrrolidinone derivatives . For example:

- Electron Density Distribution: The pyrrole ring in 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one likely increases electron density at the lactam carbonyl oxygen, enhancing hydrogen-bond acceptor strength compared to 2-pyrrolidinone .

- Thermochemical Stability: The Colle-Salvetti correlation-energy formula, adapted for DFT, predicts stabilization energies of substituted pyrrolidinones. Methyl or chloroethyl groups may reduce ring strain compared to bulkier substituents .

Pharmacological and Industrial Relevance

- 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one: Structural analogs (e.g., 5-methyl derivatives) are explored for CNS activity due to blood-brain barrier permeability. No direct pharmacological data are available for this compound .

- 2-Pyrrolidinone: Industrially significant as a solvent for polyamides and resins.

- 5-Methyl-4-nitro derivatives : Nitro groups confer explosive or antimicrobial properties, though safety concerns limit applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.